molecular formula C18H25N3S B11654678 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Katalognummer: B11654678
Molekulargewicht: 315.5 g/mol
InChI-Schlüssel: HKMAAAIBSYRXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a piperidine ring, a tetrahydroisoquinoline core, and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable isoquinoline derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Analyse Chemischer Reaktionen

1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or isoquinoline rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

  • 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-isoquinoline-4-carbonitrile
  • 1-(Piperidin-1-yl)-3-(propan-2-ylsulfanyl)-quinoline-4-carbonitrile

These compounds share structural similarities but differ in their specific ring systems and substituents, leading to unique chemical and biological properties.

Eigenschaften

Molekularformel

C18H25N3S

Molekulargewicht

315.5 g/mol

IUPAC-Name

1-piperidin-1-yl-3-propan-2-ylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H25N3S/c1-13(2)22-18-16(12-19)14-8-4-5-9-15(14)17(20-18)21-10-6-3-7-11-21/h13H,3-11H2,1-2H3

InChI-Schlüssel

HKMAAAIBSYRXDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1=C(C2=C(CCCC2)C(=N1)N3CCCCC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.